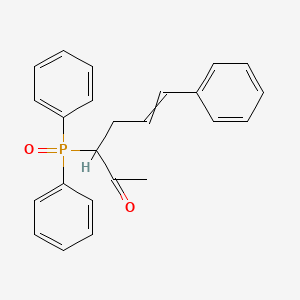
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hexenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. One common method involves the use of Grignard reagents, where the precursor is treated with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves techniques such as column chromatography or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various reactions such as coupling and rearrangement reactions .
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphoryl azide: Used in similar synthetic applications but differs in its reactivity and safety profile.
Triphenylphosphine: Another phosphine compound with different applications in catalysis and organic synthesis.
Phenylphosphonic acid: Similar in structure but with different chemical properties and applications .
Uniqueness: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Eigenschaften
CAS-Nummer |
821770-25-6 |
|---|---|
Molekularformel |
C24H23O2P |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C24H23O2P/c1-20(25)24(19-11-14-21-12-5-2-6-13-21)27(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-18,24H,19H2,1H3 |
InChI-Schlüssel |
QFKRKBYJDQTGDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


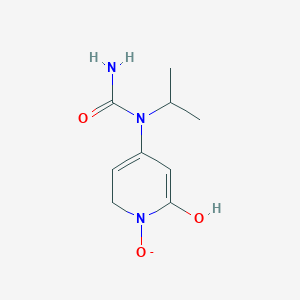
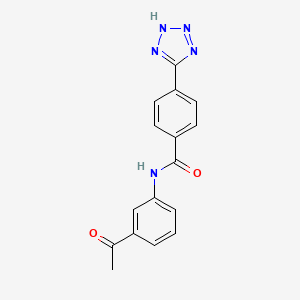
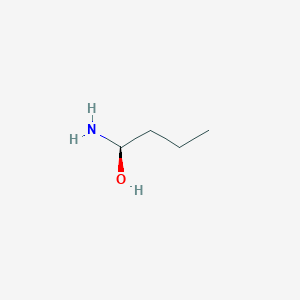
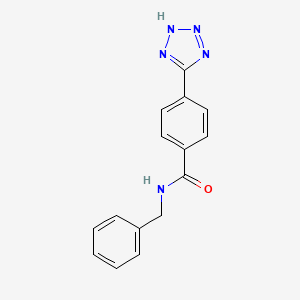

![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
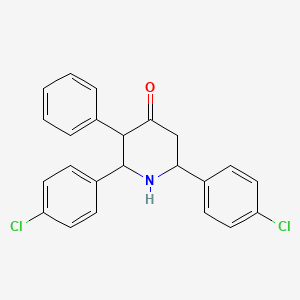

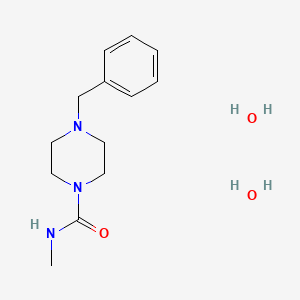
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
